REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[C:16]1(O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-:23].[Na+]>O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12]([O:14][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:23])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
FILTRATION
|
Details
|
HCl and the white precipitate filtered off
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |